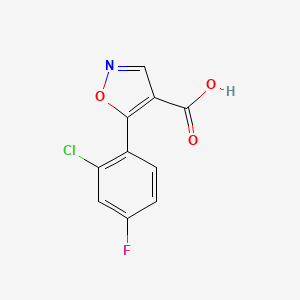

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid

Overview

Description

The compound “5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a 2-chloro-4-fluorophenyl group, an oxazole ring, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, a five-membered ring containing two heteroatoms (one oxygen and one nitrogen), and the 2-chloro-4-fluorophenyl group attached to the 5-position of the oxazole ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The oxazole ring is aromatic and relatively stable. The carboxylic acid group can participate in typical acid-base reactions, and the halogens on the phenyl ring can be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the aromatic rings could increase its solubility in non-polar solvents .Scientific Research Applications

Synthesis and Potential Applications

The chemical compound 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid falls into a broader category of halogenated compounds, specifically those with oxazole rings, which have garnered interest in scientific research due to their diverse potential applications. Here, we delve into the synthesis, characterization, and explored applications of such compounds based on recent scientific studies.

Synthesis and Biological Evaluation : A study highlighted the synthesis and biological evaluation of halogenated benzoxazole-5-carboxylic acids, including chloro and fluoro substituents similar to the compound . These compounds were evaluated for their anti-inflammatory and cytotoxic activities. Specifically, certain derivatives showed significant anti-inflammatory activity, and one exhibited excellent cytotoxic activity against human prostate carcinoma cell lines, with a promising selectivity index. The potential of these compounds is further supported by molecular docking analysis, suggesting good binding interactions with biochemical targets like Cyclooxygenase-2 and aldo-keto reductase IC3 (Thakral et al., 2022).

Polymer Synthesis : Another research direction involves the synthesis of novel polymers using monomers that include halogenated oxazole components. For instance, a study detailed the creation of poly(aryl ether)s incorporating a 4-chloro-2,5-diphenyloxazole monomer through nucleophilic substitution reactions. These polymers demonstrated high thermal stability, indicating their potential for advanced material applications (Pimpha et al., 2004).

Antitumor Activity : Additionally, compounds structurally related to 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid have been synthesized and tested for antitumor activities. For example, derivatives of isoxazolyl- and isothiazolylcarbamides were synthesized from accessible carboxylic acids and showed high antitumor activity, suggesting their utility in developing novel cancer therapeutics (Potkin et al., 2014).

Intermediates in Drug Synthesis : Research into the synthesis of biologically active intermediates often involves compounds like 5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid. A study focused on the synthesis of a 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid as an important intermediate for anticancer drugs, illustrating the role of such halogenated oxazoles in medicinal chemistry (Zhang et al., 2019).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(2-chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClFNO3/c11-8-3-5(12)1-2-6(8)9-7(10(14)15)4-13-16-9/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPVPQQVAPTUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=C(C=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Chloro-4-fluorophenyl)-1,2-oxazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-Tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1433863.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid dihydrochloride](/img/structure/B1433885.png)